6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one
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Overview
Description
6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitro-1H-pyrazole with a suitable pyrimidine derivative under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-pyrazole: Shares the nitro-pyrazole moiety but lacks the fused pyrimidine ring.
Pyrazolo[1,5-a]pyrimidine: Lacks the nitro group but shares the fused ring system.
Uniqueness
6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to the combination of the nitro group and the fused pyrazole-pyrimidine ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(4-nitropyrazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O3/c16-9-1-8-10-2-6(4-14(8)12-9)13-5-7(3-11-13)15(17)18/h1-5H,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYXKJAVLSNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2NC1=O)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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